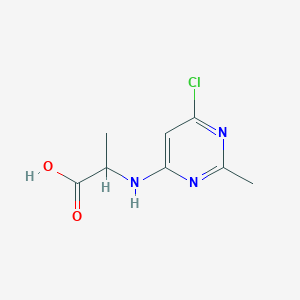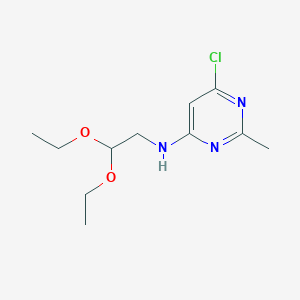
4-Chloro-6-(2-chloro-6-fluorophenyl)-2-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-(2-chloro-6-fluorophenyl)-2-methylpyrimidine, also known as Chlorfenapyr, is a synthetic insecticide that has been widely used in the agricultural industry since the early 1990s. It is an oxazolidine-based compound that belongs to the class of pyridylmethyl-substituted pyrimidines, and is used to control a wide range of insect pests, including mites, aphids, thrips, caterpillars, and other pests. Chlorfenapyr has a wide range of applications, including agricultural, horticultural, and public health uses.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into pyrimidine derivatives, including those with chloro and fluoro substitutions, focuses on their synthesis and chemical properties. For instance, studies have detailed the synthesis of various fluoropyrimidines and their reactions, highlighting the significance of these compounds in organic synthesis and chemical research. The faster reaction rates of fluoropyrimidines compared to other halogenopyrimidines suggest their utility in more efficient chemical reactions (Brown & Waring, 1974).
Potential Biological Activities
Several pyrimidine derivatives exhibit biological activities, making them of interest for drug discovery and medicinal chemistry. For example, the synthesis of new fluorinated pyrimidine derivatives has been explored for their potential applications in developing fungicides and other biologically active compounds (Popova et al., 1999).
Applications in Material Science
Pyrimidine compounds have also found applications in material science, particularly in the synthesis of organic materials with specific electronic or photonic properties. This is due to their diverse chemical reactivity and ability to form complex structures.
Advanced Synthesis Techniques
Research has demonstrated advanced synthesis techniques for pyrimidine derivatives, including those with chloro and fluoro groups. These techniques allow for the precise manipulation of molecular structures to achieve desired properties or reactivities, which is crucial for the development of new materials or pharmaceuticals (Zhang et al., 2019).
Propriétés
IUPAC Name |
4-chloro-6-(2-chloro-6-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-15-9(5-10(13)16-6)11-7(12)3-2-4-8(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMEYYSMDESOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-chloro-6-fluorophenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1479210.png)




![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1479219.png)
![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)





